Bentazon

Catalog No.
S520777
CAS No.
25057-89-0
M.F
C10H12N2O3S
M. Wt
240.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bentazon

CAS Number

25057-89-0

Product Name

Bentazon

IUPAC Name

2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

InChI

InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3

InChI Key

ZOMSMJKLGFBRBS-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility: xylene < 1 g/100 g (at 20 °C). /Technical bentazon/
In water, 500 mg/L at 20 °C
In water 570 mg/L (pH 7, 20 °C)
In acetone 1507, ethanol 861, ethyl acetate 650, diethyl ether 616, chloroform 180, benzene 33, cyclohexane 0.2 (all in g/kg, 20 °C)
Solubility at 20 °C in xylene <1 g/100g; cyclohexanone approx 18 g/100g
Solubility in water: none

Synonyms

Bentazone; EPA Pesticide Chemical Code 275200; BAS 351-07H;

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O

The exact mass of the compound Bentazon is 240.0569 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 min water, 500 mg/l at 20 °cin water 570 mg/l (ph 7, 20 °c)in acetone 1507, ethanol 861, ethyl acetate 650, diethyl ether 616, chloroform 180, benzene 33, cyclohexane 0.2 (all in g/kg, 20 °c)solubility at 20 °c in xylene <1 g/100g; cyclohexanone approx 18 g/100gsolubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazides - Benzothiadiazines - Supplementary Records. It belongs to the ontological category of benzothiadiazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Bentazon (CAS 25057-89-0) is a selective, post-emergence benzothiadiazinone herbicide that functions as a Photosystem II (PSII) electron transport inhibitor. In its pure acid form, it presents as a crystalline powder with a water solubility of 500 mg/L at 20°C and a vapor pressure of <0.46 mPa[1]. It is primarily procured for agricultural chemical formulations targeting broadleaf weeds and sedges in tolerant crops such as soybeans, rice, and corn. Its commercial value is driven by its specific metabolic detoxification profile in target crops and its short environmental persistence, making it a critical active ingredient where legacy triazines or volatile auxins pose unacceptable phytotoxic or environmental risks[2].

Substituting Bentazon with other PSII inhibitors (like Atrazine) or broadleaf herbicides (like Propanil or 2,4-D) frequently fails due to strict differences in crop metabolism and weed spectrums. While Atrazine shares the same PSII inhibition mechanism, it lacks the specific 6- and 8-hydroxylation detoxification pathways present in legumes, making it lethal to soybeans [1]. Similarly, substituting Bentazon with Propanil in rice paddies leaves critical sedges like Cyperus iria uncontrolled, leading to severe yield penalties [2]. Furthermore, replacing Bentazon with synthetic auxins introduces high volatility and off-target drift liabilities. Therefore, Bentazon cannot be generically replaced without compromising crop safety, spectrum efficacy, or environmental compliance.

Host-Specific Metabolic Detoxification in Legumes

While both Bentazon and Atrazine function as Photosystem II (PSII) inhibitors, their viability in soybean cultivation diverges completely due to host metabolism. Soybeans rapidly metabolize Bentazon via 6- and 8-hydroxylation followed by glycosylation, allowing plants to recover from initial chlorosis and resume healthy growth within 48 hours[1]. In contrast, Atrazine lacks this rapid detoxification pathway in soybeans, resulting in severe necrosis at 24 hours and plant death by 48 hours [1].

Evidence DimensionSoybean viability and tissue recovery time
Target Compound DataComplete recovery and healthy new growth at 48 hours
Comparator Or BaselineAtrazine (Lethal necrosis at 48 hours)
Quantified Difference100% survival vs. 100% mortality in Glycine max
ConditionsPost-emergence foliar application on soybean cultivars

Crucial for agricultural chemical buyers formulating post-emergence weed control for sensitive legume crops where triazine herbicides cause catastrophic crop loss.

Targeted Efficacy Against Resistant Sedges in Rice

In flooded rice cultivation, standard anilide herbicides often fail to control specific pernicious sedges. Field trials demonstrate that while Propanil alone is ineffective against rice flatsedge (Cyperus iria L.), the introduction of Bentazon (at 2.1 kg ai/ha) provides effective eradication of this resistant species [1]. Furthermore, the application of Bentazon mixtures outyielded standard Propanil-only treatments by margins ranging from 17.6% to 26.9% due to the elimination of sedge competition [1].

Evidence DimensionCrop yield improvement via sedge control
Target Compound Data17.6% to 26.9% yield increase (Bentazon + Propanil)
Comparator Or BaselinePropanil alone (Baseline yield, ineffective on C. iria)
Quantified DifferenceUp to 26.9% higher grain yield
ConditionsField trials on Oryza sativa infested with Cyperus iria

Provides a quantitative justification for formulators to procure Bentazon as a co-active ingredient to restore the efficacy of legacy rice herbicides against resistant sedges.

Soil Half-Life and Crop Rotation Flexibility

Bentazon exhibits a strictly quantified environmental degradation profile compared to traditional triazine herbicides. Under aerobic soil conditions, Bentazon is rapidly broken down by soil bacteria and fungi, demonstrating a half-life of less than 14 days and reaching undetectable levels within 6 weeks [1]. In contrast, baseline residual herbicides like Atrazine typically exhibit soil half-lives of 60 to over 100 days[2]. This rapid degradation prevents long-term soil accumulation despite Bentazon's 500 mg/L water solubility.

Evidence DimensionAerobic soil half-life
Target Compound Data< 14 days
Comparator Or BaselineAtrazine (60 to >100 days)
Quantified Difference75-85% reduction in soil persistence
ConditionsAerobic soil conditions, standard field application rates

Allows procurement teams to source a primary herbicide that permits rapid, multi-season crop rotation without the risk of residual soil phytotoxicity.

Vapor Pressure and Application Precision

For industrial scale application, the volatility of an active ingredient determines its drift liability. Bentazon exists as a crystalline solid with a vapor pressure of <0.46 mPa at 20°C [1]. This is significantly lower than volatile synthetic auxins like 2,4-D esters, which require specialized low-volatility formulations to prevent vapor drift. The inherently low volatility of Bentazon ensures precise spatial application.

Evidence DimensionVapor pressure at 20°C
Target Compound Data<0.46 mPa (<0.1 x 10^-7 mm Hg)
Comparator Or Baseline2,4-D ester formulations (High volatility baseline)
Quantified DifferenceNegligible vapor drift liability
ConditionsStandard temperature and pressure (20°C)

Lowers formulation complexity and cost by eliminating the need for specialized vapor-suppressing additives required by more volatile broadleaf herbicides.

Post-Emergence Legume Protection Formulations

Directly leveraging its rapid 6- and 8-hydroxylation metabolism in soybeans to provide broadleaf weed control without the crop mortality associated with triazines[1].

Synergistic Rice Paddy Herbicides

Co-formulating with propanil to target resistant sedges like Cyperus iria, restoring overall crop yield in flooded agricultural environments [2].

Short-Rotation Agricultural Systems

Utilizing its rapid aerobic soil degradation (<14 day half-life) to allow for immediate planting of subsequent crops without residual phytotoxicity [3].

Low-Drift Precision Agriculture

Formulating Bentazon for applications near sensitive non-target crops, utilizing its <0.46 mPa vapor pressure to eliminate the vapor drift liabilities typical of ester-based herbicides [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless to white solid; [ICSC]
COLOURLESS-TO-WHITE CRYSTALLINE POWDER.

Color/Form

Colorless crystals; tech. is an ochre-yellow solid [
White, crystalline powde

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

240.05686342 Da

Monoisotopic Mass

240.05686342 Da

Heavy Atom Count

16

Density

1.41 at 20 °C

LogP

2.34 (LogP)
log Kow = 2.34
-0.46

Odor

Odorless

Decomposition

When heated to decomposition it emits very toxic fumes of /sulfur oxides and nitrogen oxides/.
200Â °C

Appearance

Solid powder

Melting Point

139.7 °C
Decomposition temp: 200 °C
137-139Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R4S7ZGZ9CT

Related CAS

50723-80-3 (hydrochloride salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Bentazon is a white, crystalline powder. It is odorless. It is moderately soluble in water. USE: Bentazon is used as an agricultural herbicide. EXPOSURE: Workers that use bentazon may breathe in mists or have direct skin contact. The general population is not likely to be exposed to bentazon because very few consumer products contain this herbicide. However, exposure may occur through contact with contaminated well water used for crop irrigation. Bentazon released to air will be in or on particles that eventually fall to the ground. It will be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms under certain conditions, and is not expected to build up in fish. RISK: Severe eye and mucous membrane irritation was reported in workers exposed to bentazon. Sweating, fever, nausea, vomiting, bloody stools were reported in a worker accidently sprayed with bentazon. Multiorgan failure and death ensued. Another exposed worker suffered vomiting, sweating, fever, muscle rigidity and liver damage. Bentazon is a slight eye irritant and a minimal skin irritant in laboratory animals. Allergic skin reactions have been reported following repeated skin exposure. Damage to the intestines, liver, kidney, testes, and pancreas, anemia, altered blood clotting, blood clots in the lung, decreased body weight, diarrhea, decreased activity, and dehydration were observed in laboratory animals exposed to moderate-to-high dietary doses over time. Some animals developed hemorrhages in multiple organs and died. Increased abortion and fetal death and decreased weight and delayed bone development in surviving offspring were observed in laboratory animals exposed to high doses of bentazon before and/or during pregnancy. No evidence of infertility was observed. Bentazon did not cause cancer in laboratory animals following lifetime dietary exposure. The U.S. EPA IRIS program determined that bentazon is not likely to be carcinogenic to humans based on evidence of non-carcinogenicity in animal studies. The potential for bentazon to cause cancer in humans has not been assessed by the International Agency for Research on Cancer or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

Inhibition of photosynthesis at photosystem II.

Vapor Pressure

0.00000345 [mmHg]
4.05X10-8 mm Hg at 20 °C
Vapor pressure, Pa at 20Â °C:

Pictograms

Irritant

Irritant

Other CAS

25057-89-0

Absorption Distribution and Excretion

Toxicokinetic studies performed on mice, rats and rabbits indicate that bentazone is rapidly and almost completely absorbed via the oral route (> 99%), and maximum blood concentrations of radioactivity are achieved in approximately 15 minutes at low doses (4 mg/kg bw) and by 1 hour at high doses (200 mg/kg bw). Administration of bentazone either as the sodium salt or as the free acid did not result in any significant differences in absorption. There was no evidence of penetration into the central nervous system or spinal cord, and elimination from other tissues was rapid, with no indication of bioaccumulation. Elimination was almost exclusively via the urine (approximately 91% within 24 hours); 5 days after dosing, less than 2% was found in feces and less than 0.02% in expired air. Biliary excretion of radioactivity was minimal. No significant differences were found in absorption and elimination among the different species investigated (rat, rabbit, mouse).
The dermal penetration of [14C]bentazone sodium salt (batch no. 210-2201, radiochemical purity 97.3%) through human skin was assessed by a single topical application of about 4933, 49.3 or 8.22 ug/sq cm of active ingredient formulated in BAS 351 32 H to split thickness skin membranes mounted on Franz-type diffusion cells. The doses represent the formulation concentrate or two representative spray dilutions (1:100 and 1:600) for field use, respectively. The study was performed using five diffusion cells per dose. ... It can be concluded that in vitro dermal penetration of bentazone formulated as an aqueous soluble (liquid) concentrate formulation of bentazone sodium through human skin is appropriately calculated as per cent absorbed dose. Considering the amount of radiolabeled substance associated with the skin (remaining skin and tape strips 3-6) after washing as absorbable and combining this with the absorbed amount detected in the receptor, the extent of dermal penetration through human epidermis is about 0.06% for the concentrate, 1.31% for the 1:100 spray strength dilution and 1.23% for the 1:600 dilution. /Bentazone sodium salt/
A case of fatal suicidal bentazone poisoning was presented along with a description of the different analytical methods involved. A 56-year-old farmer was examined by the family doctor 1 hour after voluntarily ingesting 500 mL of FIGHTER (about 250 g bentazone). He presented a Glasgow score of 15, polypnea, diarrhea and vomiting. During transport by ambulance to the hospital, he tossed, sweated and suddenly presented breathing difficulty followed by heart failure. The patient died within 2 hours post-ingestion. Blood and urine samples were taken just before death. Bentazone plasma and urine levels were 1500 and 1000 mg/L, respectively.
A 59-year-old woman who intentionally ingested 100-200 mL Basagran (about 50-100 g bentazone) was taken to the hospital with cardiac arrest 2 days after she had consumed the herbicide. During this period, she suffered vomiting, urination and diarrhoea, and she was drowsy with a muddled speech. Biological samples obtained at the autopsy were analysed, and the presence of bentazone, alcohol and an active metabolite of citalopram was detected. Blood concentrations of bentazone, alcohol and desmethyl-citalopram were 625 mg/kg, 0.62 g/L and 0.03 mg/kg, respectively.

Metabolism Metabolites

The metabolism of bentazone was investigated in a number of toxicokinetic studies following oral (rat and rabbit) or intravenous administration (mouse) ... . Bentazone was only poorly metabolized, with the parent compound being the predominant excretion product. Only small amounts of 6-hydroxybentazone and 8-hydroxybentazone could be detected. In rats, rabbits and mice, no conjugated products were found.
6-Hydroxybentazone and 8-hydroxybentazone are major plant metabolites of bentazone. Because crops of treated plants can be consumed by humans, farm animals or pets, an exposure to both of these compounds might be expected in principle. Although both metabolites have been demonstrated to be formed in mammals and therefore can be regarded as included in toxicological testing of the parent compound, specific toxicological studies were performed. It has been shown that the 8-hydroxy and 6-hydroxy metabolites of bentazone are of comparable toxicity by the oral route of administration and are both less toxic than the parent compound. Additionally, both metabolites were negative in the Ames assay for the potential to induce point mutations in bacteria. As it is unlikely that a hydroxy group shift in the bentazone ring system dramatically changes the toxicity, it was decided to perform further investigations on 8-hydroxybentazone as a reference substance. Therefore, 8-hydroxybentazone was investigated in a subchronic feeding study, in several mutagenicity studies and in a prenatal developmental study. These investigations revealed that the metabolites have no mutagenic or teratogenic potential and are less toxic than the parent substance.
In studies with soybeans [Glycine max (Leguminatae) Merr.] and navy beans (Phaseolus vulgaris Leguminatae), four unidentified conjugates were observed. After foliar or root absorption, bentazon was rapidly metabolized by soybeans with hydroxylation at the 6 and 8 position. These were conjugated. Analysis of soybean field samples showed hydroxylation of bentazon in early growth stages.
Although absorption and translocation of bentazon was not markedly different in resistant rice and susceptible C. serotinus, metabolism differed markedly. In rice, there was 80% metabolism of absorbed bentazon within 24 hr and 85% conversion to a major water soluble metabolite within 7 days. In C. serotinus, there was only 25-50% metabolism of bentazon in 7 days. Similar results were obtained with other resistant and susceptible plant species indicating that ability to metabolize this compound is the primary mechanism of selectivity. The primary metabolite in rice was identified by GC-MS, NMR and IR as 6-(bentazon)-O-beta-glucopyranoside. Other studies showed that the 6- and 8-hydroxybentazon were formed in about equal amounts in soybeans and that the 6-hydroxy analog predominates in wheat, rice, peanuts, Senecio sp., and Chenopodium sp.
For more Metabolism/Metabolites (Complete) data for Bentazon (8 total), please visit the HSDB record page.

Associated Chemicals

Bentazone-sodium; 50723-80-3

Wikipedia

Bentazon

Use Classification

Pharmaceuticals
Environmental transformation -> Pesticides (parent, predecessor)
Herbicides

Methods of Manufacturing

Bentazone can be made by reaction of methylanthralinate with isopropylsulfamoyl chloride.
... Made by the reaction of anthranilic acid with isopropylsulfamoyl chloride to give N-(isopropylsulfamoyl) anthranilic acid which is then cyclized with phosgene to give bentazon .
Preparation: A. Zeidler et al., South Africa patent 6705164; eidem, United States of America patent 3708277 (1968, 1973 both to BASF).

General Manufacturing Information

1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(1-methylethyl)-, 2,2-dioxide: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies bentazone (technical grade) as Class II: moderately hazardous; Main Use: herbicide.

Analytic Laboratory Methods

Method: USGS-NWQL O-2060-01; Procedure: high performance liquid chromatography-mass spectrometry; Analyte: bentazon; Matrix: water; Detection Limit: 0.0055 ug/L.
Method: USGS-NWQL O-1131-95; Procedure: high performance liquid chromatography; Analyte: bentazon; Matrix: natural water; Detection Limit: 0.014 ug/L.
Method: EPA-TSC/NERL 515.1; Procedure: gas chromatography with an electron capture detector; Analyte: bentazon; Matrix: ground water and finished drinking water; Detection Limit: 0.11 ug/L.
Method: EPA-RCA 8151A; Procedure: gas chromatography with an electron capture detector; Analyte: bentazon; Matrix: water, soil, and waste samples; Detection Limit: 0.2 ug/L.
For more Analytic Laboratory Methods (Complete) data for Bentazon (17 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

Maize black Mexican sweet cell suspension cultures were used to study the effects of various cytochrome p450 monooxygenase inhibitors on the uptake and metabolism of the herbicide bentazon. Maize cells rapidly absorbed bentazon and metabolized it via aryl hydroxylation and glycosylation to a glycosyl conjugate of 6-hydroxybentazon. Maize black Mexican sweet cells accumulated bentazon to levels approximately 20 fold greater than those in the external medium. When maize black Mexican sweet cells were incubated in an external medium containing 25 uM bentazon, the formation of the glycosyl conjugate (ca 2 nmol/min/g fresh wt) was rate limited by aryl hydroxylation. Tetcyclacis, a plant growth retardant, phenylhydrazine, a mechanism based cytochrome p450 inhibitor, and piperonyl butoxide, an insecticide synergist, inhibited bentazon metabolism with I50 values of approximately 0.1, 1.0, and 1.0 uM, respectively. Other mechanism based cytochrome p450 inhibitors, 3(2,4-dichlorophenoxy)-1-propyne and aminobenzotriazole, also inhibited bentazon metabolism but were less effective. The results obtained with selected inhibitors are consistent with the hypothesis that aryl hydroxylation of bentazon is catalyzed by a cytochrome p450 monooxygenase.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Photocatalytic removal of bentazon by copper doped zinc oxide nanorods: Reaction pathways and toxicity studies

Mitra Gholami, Ahmad Jonidi-Jafari, Mahdi Farzadkia, Ali Esrafili, Kazem Godini, Mehdi Shirzad-Siboni
PMID: 34102467   DOI: 10.1016/j.jenvman.2021.112962

Abstract

In this study, bentazon herbicide was degraded photocatalytically by copper doped zinc oxide nanorods fabricated by using a facile co-precipitation method. The crystal structure, morphology, surface composition, functional groups on the surface and valence state of the nanorods were investigated by XRD, SEM-EDX, FTIR, and XPS material characterization techniques. Environmental parameters including solution pH, catalyst dose, bentazon concentration, purging gases, H
O
content, organic compound type and reusability affecting the rate of photocatalytic degradation of bentazon were evaluated. Under the optimal conditions, [Bentazon]
= 20 mg L
, Cu-ZnO loading = 0.5 g L
, H
O
= 2 mM, pH = 7 and in the presence of oxygen gas, 100% of the herbicide was removed within 60 min. By raising bentazon concentration (10-50 mg L
), k
decreased to values between 0.14 and 0.006 min
and the calculated electrical energy per order (E
) increased from 38.16 to 727.27 (kWh m
), respectively. The degradation removal of the herbicide using the UV/Cu-ZnO method (98.28%) was higher than that of the UV/ZnO method (32.14%) process. Interestingly, the photocatalytic performances in the first and fifth reuse cycles during catalyst recyclability tests were found to be similar. Generally, the efficacy of the method in the decomposition of bentazon in drinking water (78.95%) and actual sewage (46.77%) declined because of the presence of other anions due to their role as a scavenger of photogenerated reactive species. Intermediate products in the photocatalytic degradation of bentazon identified by gas chromatography/mass spectrometry (GC/MS) analysis were 2-amino-N-isopropyl-benzamide, 2-amino-benzoic acid, N-isopropyl-2-nitro-benzamide, and acids such as pentenedioic acid, oxalic acid and propenoic acid. Furthermore, the main mechanism for the photocatalytic removal of bentazon was determined to be via attack by hydroxyl radicals (
OH). The results of toxicity in the photocatalytic removal of bentazon by D. magna showed LC
and toxicity unit (TU) 48 h equal to 46.10 and 9.56 vol percent.


Remediation of bentazone contaminated water by Trametes versicolor: Characterization, identification of transformation products, and implementation in a trickle-bed reactor under non-sterile conditions

Manuel García-Vara, Kaidi Hu, Cristina Postigo, Lluc Olmo, Gloria Caminal, Montserrat Sarrà, Miren López de Alda
PMID: 33243640   DOI: 10.1016/j.jhazmat.2020.124476

Abstract

Bentazone, an herbicide widely applied in rice and cereal crops, is widespread in the aquatic environment. This study evaluated the capacity of Trametes versicolor to remove bentazone from water. The fungus was able to completely remove bentazone after three days at Erlenmeyer-scale incubation. Both laccase and cytochrome P450 enzymatic systems were involved in bentazone degradation. A total of 19 transformation products (TPs) were identified to be formed during the process. The reactions involved in their formation included hydroxylations, oxidations, methylations, N-nitrosation, and dimerization. A laccase mediated radical mechanism was proposed for TP formation. In light of the results obtained at the Erlenmeyer scale, a trickle-bed reactor with T. versicolor immobilized on pine wood chips was set up to evaluate its stability during bentazone removal under non-sterile conditions. After 30 days of sequencing batch operation, an average bentazone removal of 48% was obtained, with a considerable contribution of adsorption onto the lignocellulosic support material. Bacterial contamination, which is the bottleneck in the implementation of fungal bioreactors, was successfully addressed by this particular system according to its maintained performance. This research is a pioneering step forward to the implementation of fungal bioremediation on a real scale.


Layered platforms of Ti

María F Silva Barni, Lucila I Doumic, Raúl A Procaccini, María A Ayude, Hernán E Romeo
PMID: 32883479   DOI: 10.1016/j.jenvman.2020.110403

Abstract

In this study, we prepared Ti
O
porous electrodes with continuous layered structures characterized by different layer-to-layer distance (from 2 to 10 μm) but the same total void fraction (88-90%), to modulate the electrodes' permeability and the volumetric electrochemical surface area (from 90 to 840 cm
cm
). These platforms were evaluated as anodes in the electro-oxidation (EO) of bentazon in a three-electrode cell under galvanostatic conditions, operated both in traditional batch (TB) or batch recycle flow-through (BRFT) modes. The performance was significantly enhanced when the liquid was recirculated through the lamellar structure of the electrodes. In BRFT mode, the electrode interlayer gap was found to be a key factor to control the bentazon and total organic carbon (TOC) conversions. For the best conditions evaluated (BRFT, 10 μm-interlayered Ti
O
electrodes with a volumetric surface area of 90 cm
cm
), the effect of the applied current (1 or 3 mA) and liquid flow rate (10, 12 or 14 mL. min
) was investigated. Specific energy consumption (SEC) values were estimated to reveal the performance of each of the EO treatments from an energetic point of view. The use of 10 μm-interlayered Ti
O
electrodes at 1 mA in BRFT mode at a flow rate of 14 mL min
showed the best results, yielding 85% bentazon removal, 57% mineralization and SEC values of 0.006 kWh.g
after 6 h of treatment. This contribution highlights the use of layered Ti
O
electrodes as a promising strategy for intensifying EO processes, pointing to a trade-off between the accessibility to the internal electrode structure and the volumetric electrode surface area to enhance the contact between the target molecules and the hydroxyl radicals physisorbed on the electrode surface, while minimizing simultaneously the energy requirements.


Comparative effect of tenuazonic acid, diuron, bentazone, dibromothymoquinone and methyl viologen on the kinetics of Chl a fluorescence rise OJIP and the MR

Yanjing Guo, Yuping Lu, Vasilij Goltsev, Reto Jörg Strasser, Hazem M Kalaji, He Wang, Xiaoxiong Wang, Shiguo Chen, Sheng Qiang
PMID: 32906020   DOI: 10.1016/j.plaphy.2020.08.044

Abstract

In this study, the comparative effect of TeA, DCMU, bentazone, DBMIB and MV on prompt fluorescence and the MR
signal was simultaneously analyzed to provide an insight into how to elucidate their precise influence on Ageratina adenophora photosystems. The herbicides that interrupt electron transport beyond Q
, such as TeA, DCMU and bentazone, mainly increased the J-step level of fluorescence rise kinetics as a result of accumulation of Q
, but showed differences in detail. The IP phase disappeared in the presence of DCMU and bentazone with a significant increase in F
value. TeA treatment retained the IP phase with lowering F
. As an inhibitor of plastoquinone re-oxidation, DBMIB increased the I-step (IP phase almost unnoticable) without changing F
and F
values. MV blocking PSI electron transfer through intercepting electrons from the FeS clusters suppressed the IP phase by decreasing the P level. Considering the W
kinetics, TeA and DBMIB also affected PSI activity. After DCMU and MV treatment, the major change in the MR
kinetics was the loss of the slow phase due to the complete prevention of electron movement from PSII to re-reduce PC
and P
. TeA, bentazone and DBMIB clearly suppressed the MR
slow phase and decreased the re-reduction rate of PC
and P
(V
), significantly. However, there were still parts of electrons being donated to PC
and P
, showing a smaller slow phase and PC
and P
re-reduction rate. Additionally, TeA and DBMIB also somewhat declined the fast phase and PC and P
oxidation rate (V
).


Adsorption of bentazone in the profiles of mineral soils with low organic matter content

Tadeusz Paszko, Joanna Matysiak, Daniel Kamiński, Sylwia Pasieczna-Patkowska, Miłosz Huber, Beata Król
PMID: 33264340   DOI: 10.1371/journal.pone.0242980

Abstract

The current laboratory adsorption study aimed at determination of the values of adsorption distribution coefficient (Kd) of bentazone in the profiles of Arenosols, Luvisols, and Cambisols, which are the most common arable mineral soils in Poland. The study attempted to identify the soil components that bind bentazone and the principal adsorption mechanisms of this compound as well as create a model capable of predicting its adsorption in soils. The Kd values determined in batch experiments after 24 h of shaking were very low, and ranged from 0.05 to 0.30 mL/g for the Ap horizon and 0 to 0.07 mL/g for subsoils. The results indicated that the anionic form of bentazone was adsorbed on organic matter, while in acidic soils the neutral form of bentazone was adsorbed on organic matter and sand. The detailed analyses of mineralogical composition revealed that the principal mineral that was responsible for the adsorption of bentazone was quartz, which content was strongly positively correlated with the sand fraction. In soils with pH < 5 and an organic carbon content of < 0.35%, quartz exhibited much greater affinity for the neutral bentazone form than organic matter. Fourier transform infrared photoacoustic spectroscopy analyses supported by computational methods have shown the most probable mechanisms behind the adsorption of bentazone on quartz. The created model, assuming the adsorption of bentazone on organic matter and on sand and using the spectrophotometrically determined dissociation constant of bentazone, very well explained the Kd variance in the 81 examined soils, while correctly predicting the adsorption based on soil properties described in the published data.


Oxidative degradation and mineralization of bentazone from water

Marija V Pergal, Igor D Kodranov, Miodrag M Pergal, Viacheslav V Avdin, Dragan D Manojlović
PMID: 32880524   DOI: 10.1080/03601234.2020.1816091

Abstract

Bentazone degradation efficiency and mineralization in water solutions using chlorine dioxide treatment were evaluated. Double distilled water and a river water sample spiked with bentazone were studied and compared after chlorine dioxide treatment. Degradation efficiency was determined using high-performance liquid chromatography (HPLC).
toxicity testing and total organic carbon (TOC) analysis were used to ascertain the toxicity of the degraded solutions and mineralization degree. Bentazone degradation products were identified using gas chromatography with a triple quadrupole mass detector (GC-MS-MS). A simple mechanistic scheme for oxidative degradation of bentazone was proposed based on the degradation products that were identified. Decrease in
mortality, high degradation efficiency and partial bentazone mineralization were achieved by waters containing bentazone degradation products, which indicate the formation of less toxic compounds than the parent bentazone and effective removal of bentazone from the waters. Bentazone degraded into four main degradation products. Humic acid from Sava River water influenced bentazone degradation, resulting in a lower degradation efficiency in this matrix (about 10% lower than in distilled water). Chlorine dioxide treatment of water to degrade bentazone is efficient and offers a novel approach in the development of new technology for removal of this herbicide from contaminated water.


Neonicotinoids, fipronil, chlorpyrifos, carbendazim, chlorotriazines, chlorophenoxy herbicides, bentazon, and selected pesticide transformation products in surface water and drinking water from northern Vietnam

Yanjian Wan, Tri Manh Tran, Vinh Thi Nguyen, Aizhen Wang, Jiawei Wang, Kurunthachalam Kannan
PMID: 32841807   DOI: 10.1016/j.scitotenv.2020.141507

Abstract

Studies on the occurrence of emerging pesticides in surface and drinking water in Vietnam are limited. In this study, lake water (n = 7), river water (n = 1), tap water (n = 46), and bottled water (n = 3) collected from Hanoi and other four provinces in northern Vietnam were analyzed for selected pesticides (including insecticides such as neonicotinoids, fipronil, and chlorpyrifos; fungicide carbendazim; herbicides such as atrazine, terbuthylazine, simazine, 2,4-dichlorophenoxyacetic acid, 2-methyl-4-chlorophenoxyacetic acid, and bentazon) and some of their degradates by liquid chromatography-tandem mass spectrometry. Carbendazim (median: 86.7 ng/L) and triazines (49.3 ng/L) were the major pesticides found in lake water samples, followed by neonicotinoids and their degradation products (15.1 ng/L), chlorpyrifos and its degradate (13.4 ng/L), fipronil and its degradates (3.76 ng/L), chlorophenoxy acid herbicides (2.10 ng/L), and bentazon (0.62 ng/L). Triazines (164 ng/L) were the major pesticides in river water. Higher concentrations (median: 39.3 ng/L; range: 1.20-127) of selected pesticides were found in tap water from Hanoi than those from four other provinces studied (5.49 ng/L; 4.73-66.8 ng/L). Bottled water samples collected from Hanoi contained lower concentrations of pesticide residues (median: 3.54 ng/L, range: 2.18-8.09) than those of tap water samples. The calculated risks from pesticide exposure through ingestion of tap water by the general populations were low. However, fipronil concentrations in lake water exceeded the benchmark value recommended for freshwater in the United States or the Netherlands. Degradation of acetamiprid into desmethyl-acetamiprid was found in lake water.


Identification of a cytochrome P450 hydroxylase, CYP81E22, as a causative gene for the high sensitivity of soybean to herbicide bentazon

Shin Kato, Yuko Yokota, Rintaro Suzuki, Yukiko Fujisawa, Takashi Sayama, Akito Kaga, Toyoaki Anai, Kunihiko Komatsu, Nobuhiko Oki, Akio Kikuchi, Masao Ishimoto
PMID: 32200415   DOI: 10.1007/s00122-020-03580-6

Abstract

A frame shift invoked by a single-base deletion in the gene encoding a cytochrome P450 hydroxylase, CYP81E22, causes the loss of bentazon detoxification function in soybean. Bentazon is an effective herbicide in soybean cultivation applied at post-emergence stages for control of several broadleaf weeds. However, some soybean cultivars are highly sensitive to bentazon and are killed upon application. In this study, the gene related to the high sensitivity of soybean cultivars to bentazon was mapped to chromosome 16, and its location was narrowed down to a 257-kb region where three cytochrome P450 genes were located. In these genes, a single-base deletion of cytosine was detected in the coding region of Glyma.16G149300, CYP81E22, at + 1465 bp downstream from the translation start codon, leading to a frame shift in the open reading frame and creating a premature stop codon. This stop codon resulted in the loss of more than half of the P450, and consequently, the remaining molecule failed to form a functioning protein. This single-base deletion was common among the highly sensitive cultivars screened from the soybean mini-core collection and other previously reported highly sensitive cultivars. Furthermore, we screened plant lines from the targeting-induced local lesions in genomes library of the soybean cultivar Enrei based on a modelled 3D structure of CYP81E22. The lines with mutations in Glyma.16G149300 were highly sensitive to bentazon, which provides strong evidence that Glyma.16G149300 is the gene responsible for high sensitivity to bentazon.


Geographical and temporal assessment of the photochemical decontamination potential of river waters from agrochemicals: A first application to the Piedmont region (NW Italy)

Luca Carena, Silvia Comis, Davide Vione
PMID: 32841874   DOI: 10.1016/j.chemosphere.2020.127921

Abstract

This work shows the potential of using photochemical modelling to assess the river-water ability to photodegrade agrochemicals on a geographic and temporal scale. The case of flowing water requires different data treatment compared to more stationary water bodies (e.g., lakes), but it could allow for the identification of particularly vulnerable environments. Five pesticides were considered here, and the photodegradation rate followed the order bentazon > isoproturon > dimethomorph ∼ chlortoluron > atrazine. The modelled photodegradation kinetics was particularly fast in the river Po, which receives significant input of agricultural nitrate from groundwater and features higher steady-state [
OH] than most other rivers in the region. The fact that the Po eventually collects all river waters in Piedmont is positive, from the point of view of comprehensive photodegradation of pesticides. However, this paradoxical situation of agricultural pollution (nitrate) helping fight pollution from the same source (pesticides) has two important limitations: (i) when compared to the parent compounds, some intermediates deriving from
OH reactions are either more harmful (N-formyl derivatives of phenylureas), or about as harmful (desethyl atrazine); (ii) banned atrazine is no longer sprayed over fields during the plant growth season, but it reaches surface waters from legacy groundwater inputs. The latter are operational also during winter, when photochemistry is least active. Therefore, photochemistry might not ensure considerable attenuation of atrazine during wintertime. Overall, bentazon would be the safest among the studied pesticides because of fast degradation by direct photolysis, and of low ecotoxicological impact of its phototransformation intermediates.


Amyloid Fibrils Aerogel for Sustainable Removal of Organic Contaminants from Water

Mohammad Peydayesh, Meret Kim Suter, Sreenath Bolisetty, Samy Boulos, Stephan Handschin, Laura Nyström, Raffaele Mezzenga
PMID: 32026524   DOI: 10.1002/adma.201907932

Abstract

Water contamination by organic pollutants is ubiquitous and hence a global concern due to detrimental effects on the environment and human health. Here, it is demonstrated that amyloid fibrils aerogels are ideal adsorbers for removing organic pollutants from water. To this end, amyloid fibrils prepared from β-lactoglobulin, the major constituent of milk whey protein, are used as building blocks for the fabrication of the aerogels. The adsorption of Bentazone, Bisphenol A, and Ibuprofen, as model pollutants, is evaluated under quasi-static conditions, without use of energy or pressure. Through adsorption by amyloid fibrils aerogel, excellent removal efficiencies of 92%, 78%, and 98% are demonstrated for Bentazone, Bisphenol A, and Ibuprofen, respectively. Furthermore, the maximum adsorption capacity of amyloid fibrils aerogel for Bentazone, Bisphenol A, and Ibuprofen is 54.2, 50.6, and 69.6 mg g
, respectively. To shed light on the adsorption equilibrium process, adsorption isotherms, binding constants, saturation limits, and the effect of pH are evaluated. Finally, the regeneration of the aerogel over three consecutive cycles is studied, exhibiting high reusability with no significant changes in its removal performance. These results point at amyloid fibrils aerogels as a sustainable, efficient, and inexpensive technology for alleviating the ubiquitous water contamination by organic pollutants.


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